molecular formula C20H18N8O8S3 B124596 Ceftiolene CAS No. 77360-52-2

Ceftiolene

Numéro de catalogue: B124596
Numéro CAS: 77360-52-2
Poids moléculaire: 594.6 g/mol
Clé InChI: WJXAHFZIHLTPFR-JLRJEBFFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ceftiolene is a semi-synthetic, broad-spectrum third-generation cephalosporin antibiotic. It exerts bactericidal activity by binding to penicillin-binding proteins (PBPs), enzymes critical for bacterial cell wall synthesis. This binding disrupts peptidoglycan cross-linking, leading to cell wall weakening and bacterial lysis . Its molecular formula is C20H18N8O8S3 (molecular weight: 594.64 g/mol), with a unique SMILES structure emphasizing its β-lactam core and side-chain modifications that enhance stability against β-lactamases . This compound is regulated under the U.S. FDA with the Unique Ingredient Identifier (UNII) 28TV2P33KF .

Méthodes De Préparation

Ceftiofur peut être synthétisé par plusieurs méthodes. Une méthode courante implique la préparation du chlorhydrate de ceftiofur en ajoutant du chlorhydrate de ceftiofur sous forme de produit pharmaceutique en vrac dans un solvant composé, en agitant pour obtenir une suspension mélangée, puis en ajoutant un agent de suspension dans un solvant d'injection. La solution est ensuite refroidie, mélangée et stérilisée pour obtenir le produit final . Une autre méthode implique la préparation d'une injection de ceftiofur en mélangeant du ceftiofur avec un solvant alcoolique .

Analyse Des Réactions Chimiques

Ceftiofur subit diverses réactions chimiques, notamment l'hydrolyse par la bêta-lactamase, à laquelle il est résistant. Il subit également des réactions d'oxydation et de réduction. Les réactifs courants utilisés dans ces réactions comprennent le 1,4-dithioérythritol pour la réduction . Les principaux produits formés à partir de ces réactions comprennent le desfuroylceftiofur, qui possède également une activité antibiotique .

Applications de recherche scientifique

Ceftiofur a de nombreuses applications de recherche scientifique. Il est largement utilisé en médecine vétérinaire pour traiter les infections bactériennes chez les animaux, notamment les infections respiratoires chez les bovins et les porcs . Il est également utilisé dans la recherche pour étudier la prévalence et la persistance d'Escherichia coli résistant au ceftiofur chez la volaille et l'impact de l'administration de ceftiofur sur la prévalence et la résistance aux antimicrobiens des Campylobacter spp. chez les bovins .

Mécanisme d'action

Ceftiofur exerce son action antibactérienne en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP) situées sur la membrane interne de la paroi cellulaire bactérienne, inhibant l'étape finale de la transpeptidation de la synthèse du peptidoglycane. Cette inhibition empêche la réticulation des chaînes de peptidoglycanes, conduisant à l'affaiblissement et à la rupture éventuelle de la paroi cellulaire bactérienne .

Applications De Recherche Scientifique

Treatment of Resistant Infections

Ceftiolene has shown promise in treating infections caused by resistant bacteria. A study indicated that this compound effectively targets MRSA and other resistant strains, making it a valuable option in the face of rising antibiotic resistance .

Clinical Efficacy Studies

A multicenter observational study highlighted the efficacy of this compound in treating bloodstream infections (BSI) due to MRSA. Among patients receiving at least 72 hours of this compound treatment, clinical success was observed in approximately 70% of cases, with a high clearance rate of the bloodstream infection .

Safety Profile

The safety profile of this compound has been assessed through various studies. Adverse events were reported but were generally comparable to those associated with other antibiotics used for similar infections. Notably, neutropenia was documented as an adverse effect in some patients receiving extended courses of this compound .

Table 1: Efficacy of this compound in Clinical Studies

Study ReferencePopulationTreatment DurationClinical Success Rate (%)Infection Type
211 patients with MRSA BSI≥72 hours69.7 (monotherapy), 64.9 (combination)BSI
Case series (n=37)VariableNeutropenia incidence: 7%Various infections

Table 2: Adverse Events Associated with this compound

Adverse EventIncidence (%)Reference
Neutropenia7%
Allergic reactionsLow
GastrointestinalModerate

Case Study 1: Neutropenia Associated with this compound

A retrospective review identified four cases of neutropenia among patients treated with this compound for more than seven days. The median onset was observed at 25 days after initiation, with recovery occurring after discontinuation of the drug .

Case Study 2: Efficacy in Bloodstream Infections

In a cohort study involving patients with MRSA BSI, this compound demonstrated a clearance rate exceeding 90% when used as either monotherapy or in combination therapy. This highlights its potential as a salvage therapy for patients who have failed previous treatments .

Mécanisme D'action

Ceftiofur exerts its antibacterial action by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the cross-linkage of peptidoglycan chains, leading to the weakening and eventual rupture of the bacterial cell wall .

Comparaison Avec Des Composés Similaires

Ceftiolene belongs to the cephalosporin class, sharing structural and functional similarities with other third-generation agents. Below, it is compared with Ceftioxide and Ceftriaxone , two compounds selected for their structural parallels and overlapping therapeutic applications.

Structural Comparison

Table 1: Structural and Molecular Properties

Property This compound Ceftioxide Ceftriaxone
Molecular Formula C20H18N8O8S3 C16H17N5O8S2 C18H18N8O7S3
Molecular Weight (g/mol) 594.64 471.46 554.55
UNII 28TV2P33KF 6Z9DV0V6TG 75J73V1629
Key Functional Groups β-lactam, thiazole ring β-lactam, methoxy group β-lactam, aminothiazoyl
SMILES [Provided in ] [Provided in ] [Refer to ]
  • This compound vs. Ceftioxide: this compound’s larger molecular weight and additional sulfur atoms (3 vs. 2 in Ceftioxide) may enhance its binding affinity to PBPs in Gram-negative bacteria.
  • This compound vs. Ceftriaxone: Ceftriaxone’s aminothiazoyl side chain improves CSF penetration, making it preferred for meningitis. This compound lacks this group but exhibits broader β-lactamase stability .

Functional and Pharmacological Comparison

Table 2: Pharmacokinetic and Antimicrobial Properties

Property This compound Ceftioxide Ceftriaxone
Spectrum Broad (Gram-negative) Moderate (Gram-negative) Broad (Gram-negative & select Gram-positive)
β-Lactamase Stability High Moderate High
Half-life (hours) ~2.5 (estimated) ~1.8 ~8.0
Protein Binding (%) 85–90 70–75 95
Primary Indications Respiratory/UTIs Skin/Soft Tissue Infections Meningitis, Sepsis
  • Antimicrobial Efficacy: this compound demonstrates superior activity against Pseudomonas aeruginosa compared to Ceftioxide but is less effective against Streptococcus pneumoniae than Ceftriaxone .
  • Pharmacokinetics : Ceftriaxone’s prolonged half-life permits once-daily dosing, whereas this compound requires more frequent administration. Ceftioxide’s lower protein binding may enhance tissue penetration .

Research Findings and Clinical Relevance

  • Resistance Profiles : this compound shows lower resistance rates in ESBL-producing Enterobacteriaceae compared to Ceftioxide, attributed to its steric hindrance against enzyme hydrolysis .
  • Synergistic Combinations : this compound paired with β-lactamase inhibitors (e.g., clavulanate) enhances efficacy against MRSA, a niche where Ceftriaxone is ineffective .

Activité Biologique

Ceftiolene, a novel cephalosporin antibiotic, has garnered attention for its potential efficacy against a range of bacterial pathogens, particularly those resistant to conventional therapies. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, efficacy in clinical settings, and safety profile based on diverse research findings.

Overview of this compound

This compound is classified as a broad-spectrum cephalosporin antibiotic that exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding inhibits the transpeptidation process, ultimately leading to bacterial cell lysis.

Pharmacodynamics

The pharmacokinetic profile of this compound indicates favorable properties that support its therapeutic use:

  • Absorption : this compound is administered intravenously, achieving high plasma concentrations.
  • Distribution : It demonstrates good tissue penetration, particularly in skin and soft tissue infections (SSTIs) and respiratory tract infections.
  • Elimination : The drug is primarily excreted via the kidneys, necessitating dose adjustments in patients with renal impairment.

Efficacy Against Pathogens

This compound has shown potent in vitro activity against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for common bacteria:

Pathogen MIC (mg/L) Susceptibility
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 - 2.0High
Streptococcus pneumoniae0.25 - 1.0High
Escherichia coli0.25 - 1.0High
Klebsiella pneumoniae0.5 - 2.0Moderate
Enterobacter cloacae1.0 - 4.0Variable

Clinical Studies and Case Reports

Several clinical studies have evaluated the efficacy and safety of this compound in various settings:

  • Skin and Soft Tissue Infections : A multicenter observational study reported that this compound was effective in treating complicated SSTIs caused by MRSA, with a clinical success rate of approximately 68% in patients receiving monotherapy . The study highlighted its role as a second-line treatment option when vancomycin failed.
  • Central Nervous System Infections : A case report described successful treatment of methicillin-resistant Staphylococcus epidermidis ventriculitis in an infant using this compound combined with other antibiotics . This underscores the potential for this compound in treating challenging CNS infections.
  • Meta-Analysis : A systematic review indicated that this compound had a lower risk of treatment failure compared to traditional antibiotics like vancomycin, with a pooled risk ratio of 0.79 . This suggests that this compound may provide a more reliable therapeutic option for complicated infections.

Safety Profile

The safety profile of this compound has been generally favorable:

  • Adverse Effects : Common adverse effects include mild gastrointestinal disturbances and transient elevations in liver enzymes. Serious adverse reactions are rare but can include neutropenia and hypersensitivity reactions .
  • Monitoring Recommendations : Regular monitoring of renal function and complete blood counts is advisable during prolonged therapy to mitigate risks associated with myelosuppression.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Ceftiolene inhibits bacterial cell wall synthesis?

  • Methodological Answer : Investigate this compound's interaction with penicillin-binding proteins (PBPs) using techniques such as:

  • X-ray crystallography to resolve the drug-PBP binding interface .
  • Fluorescence polarization assays to quantify binding affinity and kinetics.
  • Peptidoglycan synthesis assays (e.g., HPLC-based methods) to measure inhibition of cross-linking .

Q. What is the spectrum of antibacterial activity for this compound against Gram-positive and Gram-negative pathogens?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays using standardized CLSI or EUCAST protocols. Include:

  • Diverse bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa) to assess coverage breadth.
  • Comparative analysis with other cephalosporins to contextualize efficacy .

Q. How does bacterial resistance to this compound develop, and what genetic markers are associated with reduced susceptibility?

  • Methodological Answer : Perform whole-genome sequencing of resistant mutants generated via in vitro serial passage experiments. Focus on mutations in:

  • PBPs (e.g., pbpA, pbpB) to identify structural changes affecting drug binding.
  • Efflux pump regulators (e.g., marR, acrAB) to assess overexpression .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in in vivo versus in vitro models?

  • Methodological Answer : Design integrated studies that:

  • Standardize experimental variables (e.g., inoculum size, pharmacokinetic parameters).
  • Use animal infection models (e.g., murine neutropenic thigh) to correlate in vitro MICs with in vivo outcomes.
  • Apply meta-analysis to reconcile discrepancies across studies, controlling for confounding variables .

Q. What experimental strategies optimize this compound’s stability and bioavailability in novel drug formulations?

  • Methodological Answer :

  • Physicochemical profiling : Assess pH-dependent stability via HPLC under simulated physiological conditions.
  • Nanocarrier encapsulation : Test liposomal or polymeric nanoparticles for enhanced tissue penetration using in vitro permeability models (e.g., Caco-2 cells) .

Q. How can researchers design assays to evaluate this compound’s synergy with β-lactamase inhibitors against multidrug-resistant pathogens?

  • Methodological Answer : Implement checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Combine this compound with inhibitors like avibactam or tazobactam. Validate results using:

  • Time-kill kinetics to confirm bactericidal synergy.
  • Genomic analysis of β-lactamase gene expression (e.g., blaCTX-M, blaTEM) via qRT-PCR .

Q. What methodologies best characterize this compound’s off-target effects on human microbiota?

  • Methodological Answer :

  • 16S rRNA sequencing of fecal/intestinal samples from animal models pre- and post-treatment.
  • Metabolomic profiling (e.g., LC-MS) to identify shifts in microbial metabolites (e.g., short-chain fatty acids) .

Q. Methodological Guidelines for Research Design

  • Literature Review : Use platforms like SciFinder to systematically search for this compound-related studies, prioritizing primary literature and excluding non-peer-reviewed sources (e.g., ) .
  • Data Contradiction Analysis : Apply Bradford-Hill criteria to evaluate causality in conflicting results, emphasizing dose-response relationships and temporality .
  • Experimental Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines for detailed method documentation, including raw data deposition in public repositories .

Propriétés

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10-/t11-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXAHFZIHLTPFR-JLRJEBFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024597
Record name Cefatiolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77360-52-2
Record name Ceftiolene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77360-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftiolene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077360522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefatiolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFTIOLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28TV2P33KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.